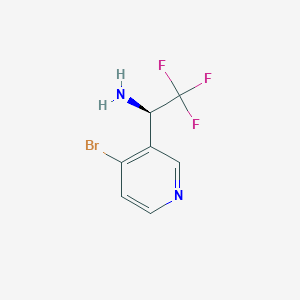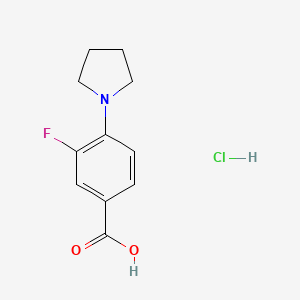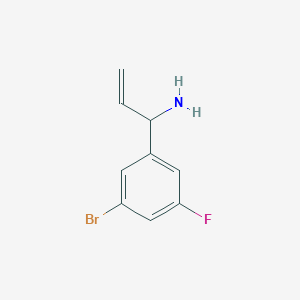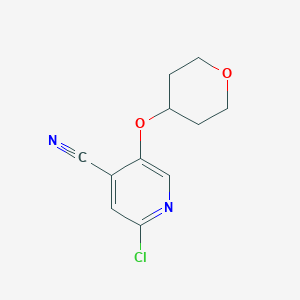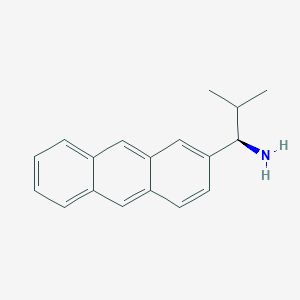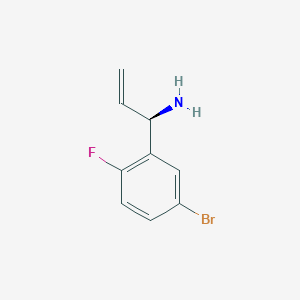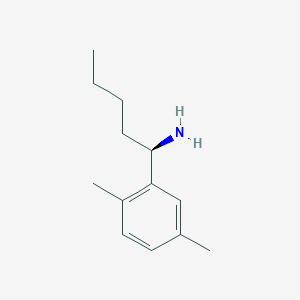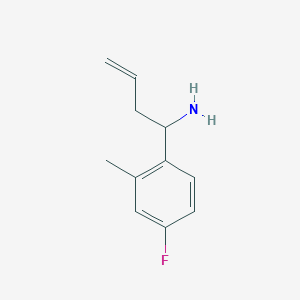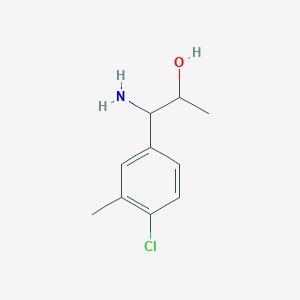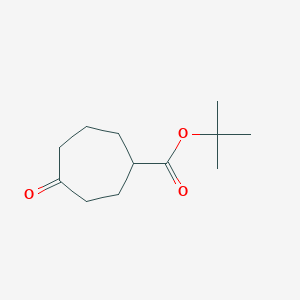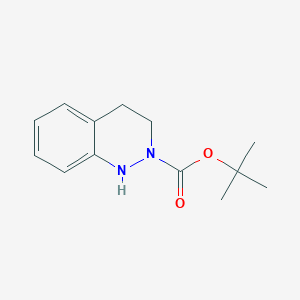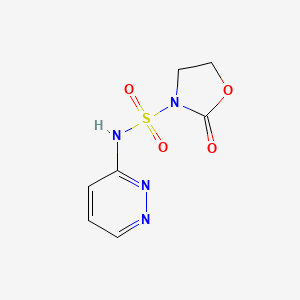
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide is a compound with the molecular formula C7H8N4O4S and a molecular weight of 244.23 . This compound is characterized by the presence of a pyridazine ring, an oxazolidine ring, and a sulfonamide group, making it a unique and versatile molecule in various fields of scientific research .
Métodos De Preparación
The synthesis of 2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Oxazolidine Ring Formation: The oxazolidine ring is formed by the cyclization of an amino alcohol with a carbonyl compound.
Sulfonamide Group Introduction: The sulfonamide group is introduced by reacting the oxazolidine derivative with a sulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity .
Comparación Con Compuestos Similares
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide can be compared with other similar compounds, such as:
Pyridazine Derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.
Oxazolidine Derivatives: Compounds with the oxazolidine ring are used in various chemical and biological applications.
Sulfonamide Derivatives: These compounds are known for their antimicrobial properties and are used in the treatment of bacterial infections.
The uniqueness of this compound lies in the combination of these three functional groups, which imparts a wide range of chemical and biological properties .
Propiedades
Fórmula molecular |
C7H8N4O4S |
|---|---|
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
2-oxo-N-pyridazin-3-yl-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C7H8N4O4S/c12-7-11(4-5-15-7)16(13,14)10-6-2-1-3-8-9-6/h1-3H,4-5H2,(H,9,10) |
Clave InChI |
PMANMNHNDBAWTK-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)N1S(=O)(=O)NC2=NN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
